molecular formula C11H12N2O5S B2600533 N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine CAS No. 899717-36-3

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine

Cat. No.: B2600533
CAS No.: 899717-36-3
M. Wt: 284.29
InChI Key: QEINYUWYDDOZLQ-UHFFFAOYSA-N
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Description

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine is a chemical compound with the molecular formula C11H12N2O5S It is known for its unique structure, which includes a quinoline ring system fused with a sulfonyl group and glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with sulfonyl chloride and glycine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to the formation of various sulfonamide derivatives .

Scientific Research Applications

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine is unique due to its combination of a quinoline ring with a sulfonyl group and glycine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5S/c14-10-4-1-7-5-8(2-3-9(7)13-10)19(17,18)12-6-11(15)16/h2-3,5,12H,1,4,6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINYUWYDDOZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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